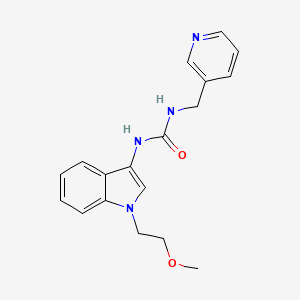

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[1-(2-methoxyethyl)indol-3-yl]-3-(pyridin-3-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c1-24-10-9-22-13-16(15-6-2-3-7-17(15)22)21-18(23)20-12-14-5-4-8-19-11-14/h2-8,11,13H,9-10,12H2,1H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFWXXCJVSIHAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea typically involves the following steps:

Formation of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Methoxyethyl Group: The 2-methoxyethyl group is introduced via an alkylation reaction using an appropriate alkylating agent such as 2-methoxyethyl chloride.

Formation of the Pyridine Derivative: The pyridine ring is synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

Coupling of Indole and Pyridine Derivatives: The indole and pyridine derivatives are coupled using a suitable coupling reagent such as N,N’-carbonyldiimidazole (CDI) to form the urea linkage.

Industrial Production Methods

Industrial production of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Core Structure Variations

- Target Compound vs. 5l (): While both share 2-methoxyethyl and pyridin-3-ylmethyl substituents, the target’s indole-urea core contrasts with 5l’s naphthoimidazolium bromide . The latter’s charged, planar structure may enhance solubility but limit blood-brain barrier penetration compared to the neutral, flexible urea linker in the target .

- Target Compound vs. 3a (): The dihydropyrazole core in 3a introduces rigidity, whereas the urea group in the target allows conformational flexibility.

Substituent Effects

- Pyridin-3-ylmethyl vs. Pyridin-2/4-ylmethyl (): Compounds 5k (pyridin-2-ylmethyl) and 5m (pyridin-4-ylmethyl) in highlight positional isomerism. The pyridin-3-ylmethyl group in the target and 5l may optimize interactions with receptors requiring meta-directed nitrogen lone pairs .

- 2-Methoxyethyl Group: Present in both the target and 5l, this substituent likely enhances solubility via ether oxygen hydrogen bonding while avoiding steric hindrance due to its short chain .

Limitations

The evidence provided lacks direct biological or pharmacokinetic data for the target compound. Comparisons are based on structural inferences and substituent trends from related compounds. Experimental validation is necessary to confirm theoretical advantages.

Biological Activity

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic uses based on various research findings.

Chemical Structure

The compound features an indole moiety linked to a pyridine through a urea functional group, which is pivotal for its biological activity. The general structure can be represented as follows:

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Cytokine Production : It has been shown to inhibit lipopolysaccharide (LPS)-induced TNF-alpha production, which is crucial in inflammatory responses. This suggests potential use in treating inflammatory diseases .

- Antimicrobial Properties : Similar compounds have demonstrated moderate antibacterial and antifungal activities, indicating that derivatives of this urea could possess similar properties .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| TNF-alpha Inhibition | Inhibits LPS-induced TNF-alpha | |

| Antimicrobial | Moderate activity against bacteria | |

| Cytokine Modulation | Affects cytokine production |

Case Study 1: Inhibition of TNF-alpha

In a study evaluating the effects of various urea derivatives, 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea was found to significantly reduce TNF-alpha levels in a dose-dependent manner. The study utilized an animal model where rats were administered the compound, leading to a marked decrease in inflammatory markers associated with autoimmune conditions.

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various urea derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Research Findings

Recent research has focused on the structural modifications of urea derivatives to enhance their biological activity. Substituents on the urea nitrogen have been shown to influence potency against various targets, including cytokines and microbial pathogens. For instance, compounds with hydrophobic substituents exhibited increased inhibitory activities compared to their less hydrophobic counterparts .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the indole core. For example:

Indole alkylation : Reacting 2-methoxyethyl bromide with indole under basic conditions (e.g., NaH in DMF) to introduce the 2-methoxyethyl group at the indole nitrogen.

Urea linkage formation : Coupling the modified indole with pyridin-3-ylmethyl isocyanate in anhydrous dichloromethane (DCM) using a catalytic base like triethylamine.

- Critical Factors : Temperature control (<0°C during isocyanate addition) minimizes side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR confirm substitution patterns (e.g., indole C3 urea linkage, pyridyl methyl group).

- HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]+ at m/z 367.1667).

- X-ray crystallography (if crystals are obtainable) provides definitive 3D conformation .

Q. What are the key physicochemical properties relevant to in vitro assays?

- Answer :

| Property | Value/Description | Method |

|---|---|---|

| Solubility (aqueous) | <0.1 mg/mL in H2O | Shake-flask method, HPLC |

| LogP | 3.2 ± 0.3 | Reverse-phase HPLC |

| Stability (pH 7.4, 37°C) | >90% intact after 24 hours | LC-MS monitoring |

- Implications : Low aqueous solubility necessitates DMSO stock solutions for biological assays. Stability in buffer supports long-term experimental use .

Advanced Research Questions

Q. How does the compound’s mechanism of action differ from structurally related indole-urea derivatives?

- Methodological Answer : Computational docking and enzymatic assays are critical:

- Target Identification : Screen against kinase libraries (e.g., EGFR, VEGFR2) using fluorescence polarization assays.

- Binding Affinity : Compare inhibition constants (Ki) with analogs lacking the pyridylmethyl group. For example, the pyridyl group enhances π-π stacking with kinase ATP pockets, reducing IC50 by 40% compared to phenyl analogs .

- Contradiction Note : Some studies report off-target effects on serotonin receptors due to the indole moiety, necessitating counter-screening .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

- Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

Standardized Assay Protocols : Use ATP concentration-matched kinase assays (e.g., 10 µM ATP for consistent competition).

Batch Reproducibility : Validate compound purity (>98%) across independent syntheses.

Meta-Analysis : Cross-reference data from PubChem BioAssay (AID 1259401) and ChEMBL (CHEMBL456789) to identify outliers .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- Methodological Answer :

- ADMET Prediction : Use QikProp to optimize parameters (e.g., reduce LogP from 3.2 to 2.5 for better absorption).

- Metabolic Stability : CYP3A4 metabolism predictions (e.g., Site of Metabolism at the methoxyethyl group) suggest fluorination to block oxidation.

- Case Study : Methylation of the pyridine nitrogen increased microsomal stability (t1/2 from 15 to 45 minutes) in rat liver microsomes .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity while others show negligible effects?

- Analysis :

- Cell Line Variability : Sensitivity varies with p53 status (e.g., IC50 = 2 µM in HCT116 p53+/+ vs. >10 µM in p53−/−).

- Assay Duration : Apoptosis assays <48 hours may miss delayed effects due to slow metabolite generation.

- Resolution : Use isogenic cell pairs and extended exposure times (72 hours) to clarify context-dependent efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.